Dapagliflozin Ortho Isomer is a chemical compound with the molecular formula C21H25ClO6 and a molecular weight of 408.88 g/mol. It is classified as a sodium-glucose co-transporter 2 inhibitor, primarily used in the management of type 2 diabetes mellitus. This compound is a structural isomer of dapagliflozin, differing in the spatial arrangement of atoms, which can influence its pharmacological properties and biological activity. The compound has a melting point range of 77 to 80 degrees Celsius and a predicted boiling point of approximately 599.3 degrees Celsius .
The specific reaction pathways can vary based on environmental conditions and the presence of catalysts or other reagents.
Dapagliflozin Ortho Isomer exhibits biological activity primarily through its role as an inhibitor of sodium-glucose co-transporter 2. This mechanism leads to increased glucose excretion through urine, thereby lowering blood glucose levels. Additionally, it may have effects on weight loss and cardiovascular health due to its diuretic properties. The unique structural configuration of the ortho isomer may influence its efficacy and side effect profile compared to other isomers or similar compounds .
The synthesis of Dapagliflozin Ortho Isomer typically involves several steps, including:
Specific synthetic routes may vary based on laboratory protocols and desired yield .
Dapagliflozin Ortho Isomer is primarily applied in:
Its unique properties may also make it suitable for exploring new therapeutic avenues beyond diabetes management .
Interaction studies involving Dapagliflozin Ortho Isomer focus on its pharmacokinetics and pharmacodynamics. Key areas include:
Such studies are crucial for determining safe and effective dosing regimens .
Dapagliflozin Ortho Isomer shares similarities with several other compounds within the class of sodium-glucose co-transporter inhibitors. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dapagliflozin | C21H24ClO6 | Original compound with established efficacy |
| Empagliflozin | C23H27ClO7 | Higher selectivity for sodium-glucose co-transporter 2 |
| Canagliflozin | C24H25ClO7 | Different structural configuration affecting potency |
| Ertugliflozin | C23H30F4O7 | Fluorinated variant with distinct pharmacokinetics |
Dapagliflozin Ortho Isomer's unique structural configuration may lead to different biological activities and side effects compared to these similar compounds, making it an interesting subject for further research in diabetes treatment strategies .
The synthesis of dapagliflozin’s ortho isomer hinges on two interdependent mechanisms: Friedel-Crafts acylation and stereoselective ketone reduction. The Friedel-Crafts step forms the diarylketone intermediate, where regioselectivity determines the positional isomer distribution. Aluminum trichloride (AlCl₃) catalyzes the electrophilic substitution between 4-chloro-3-(4-ethoxybenzyl)benzoyl chloride and ethoxybenzene, directing acylation to the ortho position via σ-complex stabilization.
Subsequent reduction of the ketone to the glucopyranose core involves chelation-controlled diastereoselectivity. Boron trifluoride etherate (BF₃·OEt₂) coordinates with the ketone’s oxygen and adjacent hydroxyl groups, favoring axial proton delivery from triethylsilane (Et₃SiH). This generates the desired (1S)-configuration with >95% diastereomeric excess. Competing pathways, such as non-chelated reductions, risk forming epimeric byproducts, necessitating stringent Lewis acid stoichiometry.
Optimizing Friedel-Crafts conditions minimizes para-substituted byproducts. Key parameters include:
| Parameter | Optimal Value | Impact on Ortho Selectivity |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents | Enhances electrophilicity |
| Solvent | Dichloromethane | Stabilizes acylium ion |
| Temperature | 0–5°C | Slows para-side reactions |
| Reaction Time | 3 hours | Balances conversion & selectivity |
Employing oxalyl chloride for benzoyl chloride activation eliminates bromide impurities, improving acylation efficiency. Post-reaction quenching with ice water hydrolyzes excess AlCl₃, while sodium bicarbonate washes neutralize residual acid, preventing retro-Friedel-Crafts degradation. These steps achieve 86–92% ortho selectivity, with HPLC purity >97%.
The ketone-to-alcohol reduction dictates the glucopyranose core’s stereochemistry. Et₃SiH/BF₃·OEt₂ systems outperform traditional NaBH₄ by avoiding racemization. The mechanism proceeds via a six-membered transition state, where BF₃ coordinates the ketone oxygen, aligning the hydride donor for axial attack.
Temperature modulation further enhances selectivity:
Post-reduction workup involves ethyl acetate/water extraction to remove siloxane byproducts, followed by recrystallization from heptane/ethyl acetate (3:1) to isolate the ortho isomer in >99% purity.
The structural characterization of dapagliflozin ortho isomer-related process impurities represents a critical aspect of pharmaceutical quality control and analytical chemistry [1]. The ortho isomer of dapagliflozin, designated with Chemical Abstracts Service number 2040305-05-1, possesses the molecular formula C21H25ClO6 and a molecular weight of 408.87 atomic mass units [1] [2]. This positional isomer differs from the parent dapagliflozin compound through the spatial arrangement of the ethoxybenzyl substituent, where the ethoxy group is positioned ortho to the benzyl attachment point rather than para [1].
The systematic International Union of Pure and Applied Chemistry name for this ortho isomer is (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(2-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [1]. The compound exhibits distinct physical properties including a melting point range of 77 to 80 degrees Celsius and a predicted boiling point of approximately 599.3 degrees Celsius [3]. The density of the ortho isomer is calculated to be 1.349 grams per cubic centimeter under standard conditions [3].
Comprehensive structural elucidation of dapagliflozin-related impurities has been achieved through advanced spectroscopic techniques [4]. Nuclear magnetic resonance spectroscopy, including both one-dimensional and two-dimensional proton and carbon-13 experiments, provides definitive structural confirmation [4]. Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule, while mass spectrometry using electrospray ionization provides molecular weight confirmation and fragmentation patterns [4].
The formation of ortho isomer-related process impurities occurs during the synthetic manufacturing process of dapagliflozin [5]. These impurities arise from several sources including unreacted starting materials, synthetic intermediates that fail to undergo complete transformation, and byproducts formed through side reactions during chemical synthesis [5]. The control of these process-related impurities is essential for ensuring the safety and efficacy of the final pharmaceutical product [5].
Table 1: Physical and Chemical Properties of Dapagliflozin Ortho Isomer
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H25ClO6 | [1] |
| Molecular Weight | 408.87 g/mol | [1] |
| Melting Point | 77-80°C | [3] |
| Boiling Point (predicted) | 599.3°C | [3] |
| Density (predicted) | 1.349 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and methanol | [3] |
| Storage Conditions | Hygroscopic, refrigerated, inert atmosphere | [3] |
The chromatographic separation of dapagliflozin ortho isomer from its positional isomers and the parent compound presents significant analytical challenges due to their structural similarities [6]. Reversed-phase high-performance liquid chromatography has emerged as the primary analytical technique for achieving adequate resolution of these closely related compounds [6] [7].
The optimal chromatographic conditions for separating dapagliflozin and its positional isomers involve the use of specialized stationary phases [7]. The BDS Hypersil column with dimensions of 250 millimeters length, 4.6 millimeters internal diameter, and 5-micrometer particle size has demonstrated superior performance for this application [7]. The column temperature is maintained at 35 degrees Celsius to ensure consistent retention times and peak shapes [7].
Mobile phase composition plays a crucial role in achieving baseline separation of positional isomers [7]. A gradient elution system utilizing water as mobile phase A and acetonitrile as mobile phase B provides optimal separation efficiency [7]. The flow rate is maintained at 1.0 milliliter per minute, with detection accomplished using a photodiode array detector at a wavelength of 224 nanometers [7].
The development of stability-indicating chromatographic methods has enabled the simultaneous determination of dapagliflozin and its related substances in the presence of degradation products [8]. These methods utilize gradient programming with phosphate buffer at pH 3.5 as mobile phase A and acetonitrile as mobile phase B [8]. The Inertsil ODS-3V column with dimensions of 150 millimeters by 4.6 millimeters and 5-micrometer particle size provides excellent selectivity for the separation of dapagliflozin from its ortho isomer [8].
Method validation parameters demonstrate the reliability of these chromatographic approaches [9]. Linearity studies show correlation coefficients exceeding 0.999 across the analytical range [9]. Precision studies, including repeatability and intermediate precision, yield relative standard deviation values below 2.0 percent [9]. Accuracy studies demonstrate recovery percentages within 98 to 102 percent of theoretical values [9].
Table 2: Chromatographic Conditions for Dapagliflozin Ortho Isomer Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | BDS Hypersil C18 (250 × 4.6 mm, 5 μm) | [7] |
| Mobile Phase A | Water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 224 nm | [7] |
| Column Temperature | 35°C | [7] |
| Injection Volume | 10 μL | [7] |
Mass spectrometric analysis of dapagliflozin ortho isomer and related isobaric impurities requires sophisticated analytical approaches to achieve adequate differentiation [10]. The challenge arises from the identical molecular weights of positional isomers, which necessitates the use of high-resolution mass spectrometry and advanced ionization techniques [10].
Electrospray ionization coupled with tandem mass spectrometry provides the most effective approach for differentiating isobaric impurities [11]. The technique utilizes multiple reaction monitoring mode to achieve selective detection of specific impurities based on their unique fragmentation patterns [11]. The precursor ion for dapagliflozin ortho isomer appears at mass-to-charge ratio 426.20, with characteristic product ions observed at mass-to-charge ratio 107.20 [9].
High-resolution mass spectrometry enables the differentiation of isobaric impurities through accurate mass measurements [12]. The technique provides mass accuracy within 5 parts per million, allowing for confident molecular formula assignments [12]. Isotopic distribution patterns provide additional confirmation of molecular formulas, as these patterns are dependent on elemental composition rather than molecular structure [10].
The application of ion mobility spectrometry coupled with mass spectrometry offers an additional dimension for separating isobaric compounds [13]. This technique measures the collision cross section of ions, which varies based on molecular size and shape [13]. Different drift times are observed for structural isomers, enabling their differentiation even when chromatographic separation is inadequate [13].
Liquid chromatography-mass spectrometry methods have been developed for the simultaneous quantification of dapagliflozin and its impurities [11]. These methods utilize gradient elution with ammonium acetate buffer at pH 5.0 and acetonitrile as the mobile phase [11]. Detection limits in the low microgram per liter range are achieved, enabling the quantification of trace-level impurities [11].
Table 3: Mass Spectrometric Parameters for Dapagliflozin Ortho Isomer Analysis
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 426.20 | [9] |
| Product Ion (m/z) | 107.20 | [9] |
| Ionization Mode | Electrospray Ionization | [11] |
| Detection Mode | Multiple Reaction Monitoring | [11] |
| Mass Accuracy | ±5 ppm | [12] |
| Detection Limit | Low μg/L range | [11] |
The comprehensive analysis of dapagliflozin ortho isomer and its related impurities requires the integration of multiple analytical techniques [7]. Fifteen distinct impurities have been identified during the analysis of dapagliflozin active pharmaceutical ingredient samples, with three impurities exceeding the acceptable limit of 0.1 percent [7]. These impurities were successfully isolated using preparative chromatography and characterized using elemental analysis, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy [7].
The establishment of appropriate specification limits for Dapagliflozin Ortho Isomer as a process-related impurity requires strict adherence to International Council for Harmonisation Q3A(R2) guidelines for impurities in new drug substances [1] [2] [3]. This regulatory framework provides a systematic approach to determine reporting, identification, and qualification thresholds based on the maximum daily dose administered to patients.
For Dapagliflozin, with typical therapeutic doses ranging from 5 to 10 milligrams per day, the compound falls under the category of substances with maximum daily doses less than 2 grams per day [4] [5]. Under these conditions, the International Council for Harmonisation Q3A(R2) guidelines establish specific threshold values that must be applied to the ortho isomer specification setting [1] [6] [7].
The reporting threshold for Dapagliflozin Ortho Isomer is established at 0.05% relative to the active pharmaceutical ingredient content [1] [6] [8]. This threshold represents the minimum concentration at which the ortho isomer must be detected, quantified, and reported in regulatory submissions and commercial specifications. Any detection of this isomeric impurity above this level triggers mandatory reporting requirements and necessitates inclusion in the drug substance specification [7] [8].
The identification threshold is set at 0.10% or 1 milligram total daily intake, whichever is lower [1] [6] [7]. For Dapagliflozin with a maximum daily dose of 10 milligrams, the 1 milligram total daily intake corresponds to 10% of the drug substance, which significantly exceeds the 0.10% threshold. Therefore, the identification threshold for Dapagliflozin Ortho Isomer is established at 0.10% [6] [7]. When the ortho isomer concentration exceeds this threshold, complete structural identification and characterization become mandatory regulatory requirements.
The qualification threshold is established at 0.15% or 1 milligram total daily intake, whichever is lower [1] [6] [7]. Following the same logic as the identification threshold, the qualification threshold for Dapagliflozin Ortho Isomer is set at 0.15%. Exceeding this threshold requires comprehensive safety qualification studies, including toxicological assessment and clinical evaluation of the impurity's safety profile [6] [7].
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2g | 0.05% | 0.10% or 1 mg TDI (whichever lower) | 0.15% or 1 mg TDI (whichever lower) |
| > 2g | 0.03% | 0.05% | 0.05% |
| Dapagliflozin Example (5-10 mg) | 0.05% | 0.10% | 0.15% |
The International Council for Harmonisation Q3A(R2) compliance framework also requires consideration of the structural relationship between Dapagliflozin and its ortho isomer [1] [3]. Since the ortho isomer represents a positional isomer with the same molecular formula but different spatial arrangement, special attention must be paid to potential differences in pharmacological activity, toxicity profile, and metabolic pathway [9] [10] [11]. Regulatory authorities may require additional safety qualification studies if the ortho isomer demonstrates unexpected pharmacological effects or toxicity concerns [6] [7].
Implementation of these thresholds requires robust analytical capabilities capable of detecting and quantifying the Dapagliflozin Ortho Isomer at levels significantly below the reporting threshold [12] [3]. The analytical method must demonstrate adequate sensitivity, specificity, and precision to reliably quantify the ortho isomer at 50% of the reporting threshold level, establishing a quantitation limit of approximately 0.025% [12] [3].
The development and validation of analytical methods for isomeric purity assessment of Dapagliflozin Ortho Isomer requires a comprehensive approach that addresses the unique challenges associated with stereoisomeric analysis [12] [13] [14]. Method validation must demonstrate that the analytical procedure can reliably detect, separate, and quantify the ortho isomer in the presence of the active pharmaceutical ingredient and other related substances [12] [13].
Specificity and Selectivity represent the most critical validation parameters for isomeric purity assessment [12] [13] [15]. The analytical method must demonstrate complete resolution between Dapagliflozin and its ortho isomer, with baseline separation achieving a resolution factor of at least 1.5 [12] [13]. This requirement necessitates careful selection of chromatographic conditions, including stationary phase chemistry, mobile phase composition, and gradient programming [13] [15].
High-performance liquid chromatography represents the primary analytical technique for isomeric purity assessment, with both chiral and achiral approaches demonstrating regulatory acceptance [16] [13] [14]. Chiral chromatography provides direct enantiomeric separation using specialized chiral stationary phases, while achiral methods combined with mass spectrometry detection offer enhanced structural confirmation capabilities [13] [14]. The choice between these approaches depends on the specific structural characteristics of the ortho isomer and regulatory requirements [13] [14].
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Specificity/Selectivity | Resolution ≥ 1.5 between isomers | R = 2.0-8.0 |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD: 0.5-1.5% |
| Intermediate Precision | RSD ≤ 5.0% | RSD: 1.0-3.0% |
| Accuracy | Recovery: 98.0-102.0% | Recovery: 99.0-101.0% |
| Linearity | R² ≥ 0.998 | R² = 0.999 |
| Range | LOQ to 150% of specification limit | 0.05-0.75% (3× qualification threshold) |
| Detection Limit | Signal-to-noise ≥ 3:1 | 0.01-0.03% |
| Quantitation Limit | Signal-to-noise ≥ 10:1 | 0.03-0.10% |
Precision evaluation encompasses both repeatability and intermediate precision assessments [12] [17]. Repeatability studies involve multiple injections of the same sample under identical conditions, typically demonstrating relative standard deviation values below 2.0% for the ortho isomer quantitation [12] [17]. Intermediate precision studies evaluate method performance across different analysts, instruments, and days, with acceptable relative standard deviation limits of 5.0% or less [12] [17].
Accuracy assessment requires demonstration of the method's ability to recover known amounts of Dapagliflozin Ortho Isomer from spiked samples [12] [17]. Recovery studies are conducted at multiple concentration levels spanning the analytical range, typically including 50%, 100%, and 150% of the specification limit [12] [17]. Acceptable recovery ranges fall between 98.0% and 102.0%, demonstrating that the method can accurately quantify the ortho isomer without significant bias [12] [17].
Linearity evaluation establishes the relationship between detector response and ortho isomer concentration across the analytical range [12] [17]. The calibration curve must demonstrate linearity with a correlation coefficient of at least 0.998, typically spanning from the limit of quantitation to 150% of the specification limit [12] [17]. This range ensures adequate method performance across all expected concentration levels in commercial samples [12] [17].
Detection and Quantitation Limits must be established at levels significantly below the reporting threshold [12] [3]. The limit of detection, defined as the lowest concentration producing a signal-to-noise ratio of 3:1, should be approximately 0.01-0.03% for the ortho isomer [12] [3]. The limit of quantitation, requiring a signal-to-noise ratio of 10:1, should be established at approximately 0.03-0.10%, well below the 0.05% reporting threshold [12] [3].
Orthogonal Method Development represents an advanced validation strategy that enhances method reliability and regulatory acceptance [15] [18]. Orthogonal methods utilize different separation mechanisms or detection principles to provide independent confirmation of ortho isomer quantitation [15] [18]. Common orthogonal approaches include supercritical fluid chromatography, capillary electrophoresis, or liquid chromatography-mass spectrometry with alternative ionization modes [15] [18].
Implementation of orthogonal methods serves multiple regulatory purposes, including method lifecycle management, transfer validation, and out-of-specification investigation support [15] [18]. When primary methods demonstrate limitations or unexpected results, orthogonal approaches provide essential confirmation and troubleshooting capabilities [15] [18].
The development of stability-indicating assays for Dapagliflozin Ortho Isomer requires comprehensive forced degradation studies to identify potential degradation products and establish method specificity under stress conditions [19] [20] [21]. These studies are essential for demonstrating that the analytical method can differentiate between the ortho isomer and its degradation products throughout the product lifecycle [19] [20].
Forced Degradation Study Design follows International Council for Harmonisation Q1A(R2) and Q1B guidelines, subjecting Dapagliflozin Ortho Isomer to various stress conditions including acidic hydrolysis, alkaline hydrolysis, oxidative stress, thermal degradation, photolytic degradation, and humidity exposure [19] [20] [22]. Each stress condition is designed to achieve 5-20% degradation of the parent compound, providing representative degradation products for method development [19] [20] [22].
Acidic hydrolysis studies typically employ hydrochloric acid concentrations ranging from 0.1 to 2.5 molar at elevated temperatures of 40-85°C for 2-24 hours [23] [24]. These conditions simulate potential degradation pathways under acidic manufacturing or storage conditions, generating hydrolysis products that may interfere with ortho isomer quantitation [23] [24]. For Dapagliflozin Ortho Isomer, acidic conditions may promote ring-opening reactions or glycosidic bond cleavage, creating structurally related degradation products [23] [24].
Alkaline hydrolysis employs sodium hydroxide under similar concentration and temperature conditions, targeting different degradation pathways including base-catalyzed hydrolysis and elimination reactions [23] [24]. These studies are particularly relevant for Dapagliflozin Ortho Isomer due to the presence of multiple functional groups susceptible to base-catalyzed degradation [23] [24].
| Stress Condition | Typical Conditions | Expected Degradation | Typical Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 0.1-2.5 M HCl, 40-85°C, 2-24 h | 5-20% | Hydrolysis products |
| Alkaline Hydrolysis | 0.1-2.5 M NaOH, 40-85°C, 2-24 h | 5-20% | Hydrolysis products |
| Oxidative Stress | 3-15% H₂O₂, 25-85°C, 2-24 h | 5-20% | Oxidation products |
| Thermal Degradation | 50-70°C, 48-120 h | 5-20% | Thermal isomers |
| Photolytic Degradation | UV light 200 Wh/m², White light 1.2 × 10⁶ lux·h | 5-20% | Photoisomers |
| Humidity | 75-92.5% RH, 25-40°C, 48-120 h | 5-20% | Hydrolysis products |
Oxidative Stress Studies utilize hydrogen peroxide concentrations of 3-15% at temperatures ranging from 25-85°C [23] [24]. These conditions simulate oxidative degradation pathways that may occur during manufacturing or storage, particularly relevant for compounds containing aromatic systems or multiple hydroxyl groups like Dapagliflozin Ortho Isomer [23] [24]. Research has demonstrated that Dapagliflozin shows sensitivity to oxidative stress conditions, generating multiple unknown impurities including products at relative retention times of 0.59, 0.73, and 0.74 with concentrations of 0.35%, 0.19%, and 0.20% respectively [23].
Thermal Degradation Studies involve exposure to elevated temperatures of 50-70°C for extended periods of 48-120 hours [23] [24]. These conditions simulate potential degradation during manufacturing processes, storage, or distribution, identifying thermal isomers and decomposition products that may interfere with analytical methods [23] [24]. For stereoisomeric compounds, thermal stress may promote epimerization or other isomerization reactions that generate structurally related impurities [25] [26].
Photolytic Degradation Studies follow International Council for Harmonisation Q1B guidelines, exposing samples to ultraviolet light at 200 watt-hours per square meter and white light at 1.2 million lux-hours [23] [24]. These studies identify photoisomers and photodegradation products that may form during storage in transparent packaging or under ambient lighting conditions [23] [24]. Research has shown that Dapagliflozin generates three unknown impurities below 0.1% under photolytic conditions [23].
Humidity Studies involve exposure to controlled relative humidity conditions of 75-92.5% at temperatures of 25-40°C for 48-120 hours [23] [24]. These conditions simulate potential degradation during storage in humid environments, identifying hydrolysis products and other moisture-related degradation pathways [23] [24].
Stability-Indicating Method Validation requires demonstration that the analytical method can accurately quantify Dapagliflozin Ortho Isomer in the presence of all identified degradation products [19] [20] [21]. Peak purity assessment using photodiode array detection or mass spectrometry confirmation ensures that the ortho isomer peak remains homogeneous throughout the degradation studies [19] [20] [21].
The stability-indicating nature of the method is confirmed through mass balance calculations, where the sum of the parent compound and all degradation products accounts for 95-105% of the initial material [19] [20] [21]. This requirement ensures that the method can accurately track the fate of Dapagliflozin Ortho Isomer throughout its degradation pathway [19] [20] [21].
Degradation Product Characterization involves structural elucidation of major degradation products using hyphenated techniques such as liquid chromatography-mass spectrometry, liquid chromatography-nuclear magnetic resonance, or other advanced analytical methods [19] [20] [9]. This characterization supports method development by identifying potential chromatographic interferences and ensuring adequate resolution between the ortho isomer and its degradation products [19] [20] [9].
| Method | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| Chiral HPLC | Direct separation of enantiomers | Specialized stationary phases required | Enantiomeric purity testing |
| Achiral HPLC with MS | High sensitivity, structural confirmation | Requires MS for specificity | Degradation product identification |
| Supercritical Fluid Chromatography | Fast analysis, orthogonal separation | Method development complexity | Rapid screening, orthogonal confirmation |
| Capillary Electrophoresis | High efficiency, minimal solvent use | Buffer system optimization required | High-throughput analysis |
| NMR Spectroscopy | Structural elucidation, quantitative | Low sensitivity, expensive equipment | Structure confirmation, reference method |